molecular formula C16H20N2O4S B6526993 N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 892983-06-1

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B6526993
CAS RN: 892983-06-1
M. Wt: 336.4 g/mol
InChI Key: GTZIGVAKRPQOBH-UHFFFAOYSA-N
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Description

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is 336.11437830 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or triflates. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions. The organoboron reagents used in SM coupling are relatively stable, readily prepared, and environmentally benign. Specifically, N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can serve as an effective boron reagent in SM coupling reactions .

Heterocyclic Synthesis

The compound can be used as a starting material for synthesizing novel heterocyclic derivatives. For instance, it serves as a precursor for the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which can further lead to pyrimidine-2-thiol, pyrazole, and pyran derivatives .

Catalytic Protodeboronation

Recent research has explored the catalytic protodeboronation of alkyl boronic esters using a radical approach. This compound could potentially participate in such transformations, leading to valuable products. For example, it may enable formal anti-Markovnikov alkene hydromethylation, a transformation with synthetic utility .

properties

IUPAC Name

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-9-3-4-10-12(7-9)23-16(13(10)15(20)17-2)18-14(19)11-8-21-5-6-22-11/h8-9H,3-7H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZIGVAKRPQOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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